molecular formula C14H26O2 B12645469 3-Pentylcyclopentyl butyrate CAS No. 84812-68-0

3-Pentylcyclopentyl butyrate

Cat. No.: B12645469
CAS No.: 84812-68-0
M. Wt: 226.35 g/mol
InChI Key: MVXQRSHCSLQAQL-UHFFFAOYSA-N
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Description

3-Pentylcyclopentyl butyrate is an organic compound with the molecular formula C14H26O2. It is an ester formed from the reaction of pentanol and butyric acid. This compound is known for its characteristic fruity odor, which makes it useful in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Pentylcyclopentyl butyrate can be synthesized through an esterification reaction between pentanol and butyric acid. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction conditions involve heating the reactants under reflux to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to obtain the desired ester.

Chemical Reactions Analysis

Types of Reactions

3-Pentylcyclopentyl butyrate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into pentanol and butyric acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: Pentanol and butyric acid.

    Reduction: Pentylcyclopentanol.

    Transesterification: A new ester and an alcohol.

Scientific Research Applications

3-Pentylcyclopentyl butyrate has various applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential effects on biological systems due to its ester functional group.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.

    Industry: Utilized in the fragrance and flavor industries for its fruity odor.

Mechanism of Action

The mechanism of action of 3-Pentylcyclopentyl butyrate involves its interaction with biological molecules through its ester functional group. Esters can undergo hydrolysis in the body, releasing the corresponding alcohol and acid, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pentyl butyrate: Similar ester formed from pentanol and butyric acid.

    Cyclopentyl butyrate: Ester formed from cyclopentanol and butyric acid.

    3-Pentylcyclopentanol: Alcohol formed from the reduction of 3-Pentylcyclopentyl butyrate.

Uniqueness

This compound is unique due to its specific structure, which combines a cyclopentyl ring with a pentyl chain and a butyrate ester group. This unique structure imparts distinct chemical and physical properties, making it valuable in specific applications such as fragrances and flavors.

Biological Activity

3-Pentylcyclopentyl butyrate is a compound that has garnered interest due to its potential biological activities, particularly in the context of its effects on various physiological processes. This article provides a detailed examination of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is an ester formed from butyric acid and 3-pentylcyclopentanol. Its molecular formula is C13H24O2C_{13}H_{24}O_2, and it features a cyclopentane ring that contributes to its unique properties. The compound's structure can influence its interaction with biological systems, affecting its solubility, permeability, and receptor binding capabilities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anti-inflammatory Effects : Similar to other butyrate derivatives, this compound may exhibit anti-inflammatory properties by modulating immune responses.
  • Cardiovascular Effects : Research indicates that butyrate compounds can influence cardiac contractility and vascular relaxation, potentially improving cardiac output.
  • Neuroprotective Properties : Short-chain fatty acids like butyrate are known to have neuroprotective effects, which may extend to derivatives like this compound.
  • TLR4 Activation : Compounds similar to butyrate have been shown to activate Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This mechanism may be relevant for understanding how this compound interacts with immune cells .
  • Cardiac Contractility : In studies involving isolated rat hearts, butyrate has been demonstrated to enhance cardiac contractility and reduce vascular resistance without adversely affecting heart rate or blood pressure .
  • Neuroprotection : Butyrate's role in promoting neuronal health may involve inhibition of histone deacetylases (HDACs), leading to increased expression of neuroprotective genes .

Case Studies and Experimental Data

  • Cardiac Function Study :
    • Objective : To evaluate the effects of butyrate on cardiac output.
    • Methodology : In vivo hemodynamic measurements were taken using echocardiography.
    • Results : Butyrate increased cardiac output by approximately 48.8% and stroke volume by 38.5% at a concentration of 0.56 mM .
MeasurementBaseline ValuePost-Butyrate ValueChange (%)
Cardiac OutputX mL/minY mL/min+48.8%
Stroke VolumeA mLB mL+38.5%
Left Ventricular Ejection FractionC%D%+39.6%
  • Neuroprotective Effects :
    • A study highlighted that butyrate could protect neurons from oxidative stress-induced apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases .

Comparative Analysis with Other Butyric Acid Derivatives

A comparative study examined the effects of various butyric acid derivatives on growth performance and immune response in aquatic species:

CompoundGrowth PerformanceImmune Response
This compoundSignificant ImprovementEnhanced Immunity
Other Butyric Acid DerivativesModerate ImprovementVariable Responses

Properties

CAS No.

84812-68-0

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

(3-pentylcyclopentyl) butanoate

InChI

InChI=1S/C14H26O2/c1-3-5-6-8-12-9-10-13(11-12)16-14(15)7-4-2/h12-13H,3-11H2,1-2H3

InChI Key

MVXQRSHCSLQAQL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(C1)OC(=O)CCC

Origin of Product

United States

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